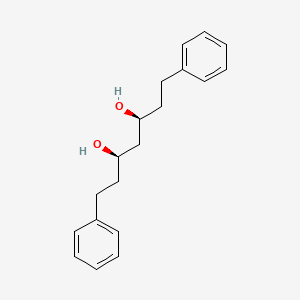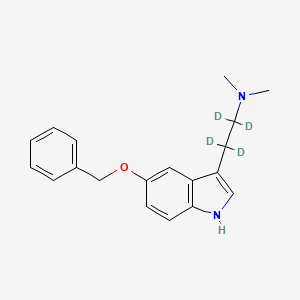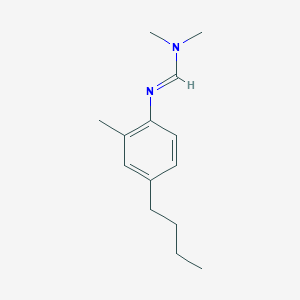
N'-(4-Butyl-2-methylphenyl)-N,N-dimethyl-methanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(4-Butyl-2-methylphenyl)-N,N-dimethyl-methanimidamide is a chemical compound known for its unique structure and properties. It has been studied for its potential applications in various fields, including medicine, biology, and chemistry. This compound is particularly interesting due to its ability to interact with specific molecular targets, making it a valuable subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Butyl-2-methylphenyl)-N,N-dimethyl-methanimidamide involves several steps. One common method includes the reaction of 4-butyl-2-methylphenylamine with dimethylformamide dimethyl acetal under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
N’-(4-Butyl-2-methylphenyl)-N,N-dimethyl-methanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
科学研究应用
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Explored for its potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N’-(4-Butyl-2-methylphenyl)-N,N-dimethyl-methanimidamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and modulate signaling pathways, leading to its effects on cellular processes. The compound’s ability to bind to these targets is attributed to its unique structure, which allows for specific interactions at the molecular level.
相似化合物的比较
Similar Compounds
N-(4-butyl-2-methylphenyl)-N’-[4-(4-methylpiperazino)phenyl]urea: This compound shares structural similarities and has been studied for similar applications.
N-hydroxy-N’-(4-butyl-2-methylphenyl)-formamidine: Another related compound with comparable properties and uses.
Uniqueness
N’-(4-Butyl-2-methylphenyl)-N,N-dimethyl-methanimidamide stands out due to its specific molecular interactions and the breadth of its applications. Its unique structure allows for targeted effects in various biological and chemical processes, making it a valuable compound for research and industrial use.
属性
分子式 |
C14H22N2 |
|---|---|
分子量 |
218.34 g/mol |
IUPAC 名称 |
N'-(4-butyl-2-methylphenyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C14H22N2/c1-5-6-7-13-8-9-14(12(2)10-13)15-11-16(3)4/h8-11H,5-7H2,1-4H3 |
InChI 键 |
PFGXTOAAZXXIJM-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC(=C(C=C1)N=CN(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


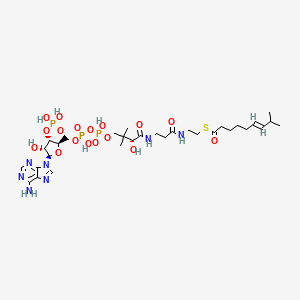
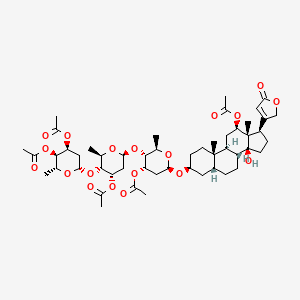
![trisodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13415883.png)
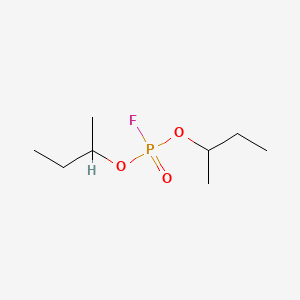
![N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide](/img/structure/B13415899.png)

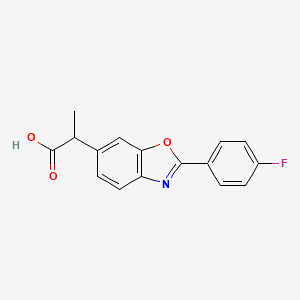
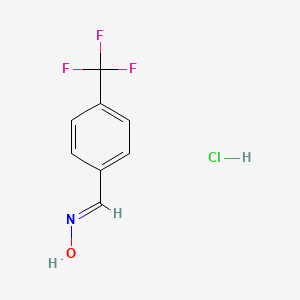


![Disodium 7-amino-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate](/img/structure/B13415935.png)
